1,4-Dithia-7-azaspiro[4.4]nonane-8-carboxylic acid,7-[(2S)-2-[[(1S)-1-(ethoxycarbonyl)-3-phenylpropyl]amino]-1-oxopropyl]-, monohydrochloride, (8S)-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of spirapril hydrochloride involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The key steps include:
- Formation of the spirocyclic core.
- Introduction of the ethoxycarbonyl group.
- Coupling with the appropriate amine to form the final product .
Industrial Production Methods: Industrial production of spirapril hydrochloride typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
- Use of high-purity starting materials.
- Controlled reaction conditions such as temperature, pressure, and pH.
- Purification steps including crystallization and filtration to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Spirapril hydrochloride undergoes several types of chemical reactions, including:
Oxidation: Conversion to spiraprilat.
Hydrolysis: Breakdown of the ester group to form the active metabolite.
Common Reagents and Conditions:
Oxidation: Typically involves the use of oxidizing agents such as hydrogen peroxide under controlled conditions.
Hydrolysis: Acidic or basic conditions can be used to facilitate the hydrolysis reaction.
Major Products Formed:
Scientific Research Applications
Spirapril hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study ACE inhibition and its effects on blood pressure regulation.
Biology: Investigated for its role in cellular signaling pathways and its impact on cardiovascular health.
Medicine: Used in clinical research to develop new treatments for hypertension and heart failure.
Industry: Employed in the pharmaceutical industry for the development of antihypertensive drugs.
Mechanism of Action
Spirapril hydrochloride exerts its effects by inhibiting the angiotensin-converting enzyme (ACE), which is responsible for the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor . By blocking this conversion, spirapril hydrochloride reduces the levels of angiotensin II, leading to vasodilation and decreased blood pressure . The active metabolite, spiraprilat, competes with angiotensin I for binding at the ACE enzyme, further enhancing its antihypertensive effects .
Comparison with Similar Compounds
Enalapril: Another ACE inhibitor used to treat hypertension and heart failure.
Lisinopril: A widely used ACE inhibitor with similar applications.
Ramipril: Known for its long-lasting effects in treating hypertension.
Uniqueness of Spirapril Hydrochloride: Spirapril hydrochloride is unique due to its dual elimination pathways, being excreted both hepatically and renally . This characteristic allows for its use in patients with renal impairment, providing a broader therapeutic window compared to other ACE inhibitors .
Properties
IUPAC Name |
7-[2-[(1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino]propanoyl]-1,4-dithia-7-azaspiro[4.4]nonane-8-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O5S2.ClH/c1-3-29-21(28)17(10-9-16-7-5-4-6-8-16)23-15(2)19(25)24-14-22(30-11-12-31-22)13-18(24)20(26)27;/h4-8,15,17-18,23H,3,9-14H2,1-2H3,(H,26,27);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLDOLNORSLLQDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CC3(CC2C(=O)O)SCCS3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31ClN2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.